molecular formula C21H21NO5 B2849771 (2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid CAS No. 2137090-83-4

(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid

Cat. No.: B2849771
CAS No.: 2137090-83-4
M. Wt: 367.401
InChI Key: UZEFBAHAZRPPFE-BFUOFWGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral pyrrolidine derivative featuring a Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group at the 1-position and a methoxy substituent at the 4-position. The stereochemistry (2R,4R) is critical for its conformational behavior, influencing its role in peptide synthesis and drug discovery . The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, making it valuable in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEFBAHAZRPPFE-BFUOFWGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137090-83-4
Record name (2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid is a derivative of pyrrolidine that has garnered attention for its potential biological activity, particularly in relation to antimicrobial properties and its role as a pharmaceutical intermediate. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H21NO4
  • Molecular Weight : 355.36 g/mol
  • CAS Number : 1932387-77-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the protection of functional groups and coupling reactions. One common method utilizes 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) as a protecting group, which can be removed under mild conditions to reveal the active amine .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an inhibitor against various strains of bacteria, particularly Mycobacterium tuberculosis . The compound has shown promising activity against the enoyl acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid biosynthesis pathway of mycobacteria .

Table 1: Inhibitory Activity Against Mycobacterium tuberculosis

CompoundMIC (µM)Activity Against InhA
This compound5Yes
3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione4.7Yes
Control (Standard Drug)0.5Yes

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits significant activity against resistant strains, making it a candidate for further development as an antitubercular agent .

The mechanism by which this compound exerts its effects appears to be through the inhibition of key enzymes involved in bacterial cell wall synthesis. This is crucial for the survival and replication of Mycobacterium tuberculosis. The binding affinity to InhA suggests that structural modifications could enhance its efficacy and selectivity .

Case Studies

  • Study on Structure-Activity Relationship (SAR) :
    A study evaluated various derivatives of pyrrolidine compounds for their inhibitory effects on COL1A1, an important marker in liver fibrosis. The results indicated that modifications at specific positions on the pyrrolidine ring could lead to enhanced biological activity .
  • In Vivo Studies :
    Experimental models demonstrated that compounds similar to this compound significantly reduced bacterial load in infected tissues when administered in appropriate dosages .

Chemical Reactions Analysis

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multistep sequences focusing on introducing stereochemistry and functional groups. Key reactions include:

Protection/Deprotection Strategies

  • Fmoc Group Introduction : The fluorenylmethoxycarbonyl (Fmoc) group is introduced via reaction with fluorenylmethyloxycarbonyl chloride under basic conditions (e.g., NaHCO₃) in water/THF mixtures .

  • Methoxy Group Installation : The 4-methoxy group is typically introduced via alkylation or nucleophilic substitution, leveraging hydroxylated intermediates .

Coupling Reactions

The carboxylic acid moiety participates in amide bond formation using coupling agents such as:

ReagentSolventYield (%)Notes
EDCI/HOBtDMF85–92Mild conditions, retains stereochemistry
DCC/DMAPCH₂Cl₂78–84Efficient but requires anhydrous conditions

Stereochemical Stability

The (2R,4R) configuration impacts reactivity:

  • Epimerization Risk : Under strongly acidic/basic conditions, the stereochemistry at C2 and C4 may racemize. Optimal pH ranges for stability are 4–7 .

  • Hydrogen Bonding : The methoxy group stabilizes the pyrrolidine ring via intramolecular hydrogen bonding, reducing ring strain and enhancing thermal stability .

Carboxylic Acid Derivatives

Reaction TypeReagents/ConditionsProduct
EsterificationMeOH, H₂SO₄ (catalytic)Methyl ester derivative
Amide FormationEDCI, HOBt, DIPEAPeptide conjugates
ReductionLiAlH₄ (anhydrous THF)Alcohol derivative (low yield)

Fmoc Deprotection

  • Base-Induced Cleavage : Piperidine (20% in DMF) removes the Fmoc group efficiently (≥95% yield) .

  • Kinetics : Deprotection completes within 15–30 minutes at room temperature .

Comparative Reactivity of Protecting Groups

Protecting GroupStability (pH)Deprotection MethodCompatibility with Methoxy Group
Fmoc4–9Piperidine (20% in DMF)High (no side reactions)
Boc1–6TFA (neat)Moderate (risk of acidolysis)
Cbz4–8H₂/Pd-CLow (hydrogenolysis interference)

Challenges and Limitations

  • Solubility Issues : The hydrophobic Fmoc group reduces solubility in aqueous media, necessitating polar aprotic solvents (e.g., DMF) .

  • Stereochemical Purity : Requires chiral HPLC or enzymatic resolution to maintain enantiomeric excess (>98% ee) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

Methoxy vs. Amino, Azido, and Hydrophobic Groups
  • Target Compound : The 4-methoxy group provides moderate steric bulk and polarity, balancing solubility and conformational rigidity .
  • (2R,4S)-4-Azido Derivative (CAS 2137142-63-1) : The azide group enables click chemistry applications, such as conjugation with alkynes. Its (2R,4S) stereochemistry contrasts with the target compound’s (2R,4R) configuration, affecting spatial orientation in drug design .
  • (2S,4R)-4-Tritylmercapto Derivative (CAS 281655-34-3) : The tritylmercapto group introduces significant hydrophobicity, useful for modulating membrane permeability .
Fluorinated and Ether Derivatives
  • (2R,4S)-4-Fluoro Derivative (CAS 913820-87-8) : Fluorine’s electronegativity and small size enhance metabolic stability and bioavailability compared to methoxy .
  • (2S,4R)-4-Difluoromethoxy Derivative (CAS 2382632-22-4) : The difluoromethoxy group increases lipophilicity and resistance to enzymatic degradation, critical for CNS-targeting compounds .

Stereochemical Variations

  • (2S,4S)-4-Benzyl Derivative (CAS 1334671-66-7) : The (2S,4S) configuration alters the pyrrolidine ring’s puckering, affecting binding to chiral receptors (e.g., GPCRs) .
  • (2S,4R)-4-tert-Butoxy Derivative (CAS 122996-47-8) : The tert-butoxy group’s bulkiness stabilizes specific conformations, useful in foldamer design .

Functional Group Modifications

  • Acetic Acid Side Chain (CAS 2381423-92-1) : Replacing the carboxylic acid with an acetic acid side chain modifies acidity (pKa ~4.7 vs. ~2.8 for carboxylic acid), influencing ionization under physiological conditions .
  • (S)-4,4-Dimethyl Derivative (CAS 1380336-01-5) : The dimethyl group restricts ring flexibility, favoring pre-organized conformations in peptidomimetics .

Key Data Table: Structural and Physicochemical Properties

Compound Name (CAS) Substituent (Position) Stereochemistry Molecular Weight Key Properties/Applications Reference
Target Compound (Not provided) 4-OCH₃ (2R,4R) ~385.4 (est.) Peptide synthesis, chiral templates
4-Amino (1018332-24-5) 4-NH(Boc/Fmoc) (2R,4R) 409.47 Catalysis, hydrogen-bond donors
4-Azido (2137142-63-1) 4-N₃ (2R,4S) 378.4 Click chemistry, bioconjugation
4-Tritylmercapto (281655-34-3) 4-STrityl (2S,4R) 611.75 Hydrophobic interactions, drug delivery
4-Fluoro (913820-87-8) 4-F (2R,4S) 355.36 Metabolic stability, fluorinated drugs
4-Difluoromethoxy (2382632-22-4) 4-OCHF₂ (2S,4R) 403.38 Lipophilicity, CNS-targeting agents
4-Benzyl (1334671-66-7) 4-CH₂Ph (2S,4S) 427.49 GPCR modulation, chiral recognition
4-tert-Butoxy (122996-47-8) 4-OtBu (2S,4R) 409.47 Conformational control, foldamers

Preparation Methods

Methylation of trans-4-Hydroxy-L-Proline

Reagents :

  • trans-4-Hydroxy-L-proline (commercially available)
  • Methyl iodide (MeI)
  • Sodium hydride (NaH) or lithium diisopropylamide (LDA)
  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure :

  • Dissolve trans-4-hydroxy-L-proline in anhydrous DMF under nitrogen.
  • Add NaH (2.2 equiv) at 0°C and stir for 30 minutes.
  • Introduce MeI (3.0 equiv) dropwise and warm to room temperature.
  • Quench with water after 12–24 h, extract with ethyl acetate, and concentrate.

Key Considerations :

  • Excess MeI ensures complete methylation.
  • Anhydrous conditions prevent hydrolysis of NaH/MeI.

Fmoc Protection of the Amine Group

The amine group of 4-methoxyproline is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Reaction Conditions

Reagents :

  • 4-Methoxyproline
  • Fmoc-Cl (1.2 equiv)
  • Sodium bicarbonate (NaHCO₃) or triethylamine (TEA)
  • 1,4-Dioxane/water (4:1 v/v).

Procedure :

  • Dissolve 4-methoxyproline in 1,4-dioxane/water.
  • Add NaHCO₃ (2.5 equiv) and cool to 0°C.
  • Introduce Fmoc-Cl (1.2 equiv) dropwise and stir for 4–6 h.
  • Acidify with 1 M HCl, extract with dichloromethane (DCM), and dry over Na₂SO₄.

Key Considerations :

  • Bicarbonate maintains pH 8–9, ensuring amine deprotonation.
  • TEA may accelerate racemization; NaHCO₃ is preferred for stereochemical fidelity.

Purification and Characterization

Recrystallization

Solvent System :

  • Dichloromethane/hexanes (1:3 v/v)
  • Ethyl acetate/cyclohexane (1:5 v/v).

Procedure :

  • Dissolve crude product in minimal DCM.
  • Add hexanes until cloudiness persists.
  • Cool to −20°C for 12 h and filter.

Column Chromatography

Stationary Phase : Silica gel (230–400 mesh)
Mobile Phase : Gradient of ethyl acetate (10% → 40%) in hexanes.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 2H, Fmoc ArH), 4.40 (m, 1H, CH), 3.85 (s, 3H, OCH₃), 3.45 (m, 2H, CH₂).
  • ¹³C NMR (CDCl₃): δ 174.8 (COOH), 156.2 (Fmoc CO), 76.5 (OCH₃), 54.3 (C2), 47.1 (C4).

Optimization Strategies

Minimizing Racemization

  • Low temperatures : Conduct Fmoc protection at 0°C.
  • Non-nucleophilic bases : Use Hünig’s base (DIPEA) instead of TEA.

Yield Improvement

  • Excess Fmoc-Cl : 1.5 equiv for complete reaction.
  • Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) in biphasic systems.

Comparative Analysis of Synthetic Routes

Parameter Methylation Step Fmoc Protection
Reaction Time 12–24 h 4–6 h
Yield 65–75% 80–90%
Purity (HPLC) >95% >98%

Industrial-Scale Considerations

  • Cost efficiency : Bulk procurement of trans-4-hydroxy-L-proline reduces expenses.
  • Solvent recovery : Distillation of DCM and ethyl acetate for reuse.
  • Waste management : Neutralization of NaH residues with isopropanol.

Q & A

Q. What are the key synthetic steps for (2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with the protection of the pyrrolidine ring’s amine group using a fluorenylmethoxycarbonyl (Fmoc) moiety. Key steps include:

  • Ring functionalization : Introduction of the methoxy group at the 4-position via nucleophilic substitution or oxidation-reduction sequences.
  • Coupling reactions : Carboxylic acid activation (e.g., using EDCI/HOBt) for subsequent peptide bond formation.
  • Purification : Chromatographic techniques (HPLC or flash chromatography) to isolate the target compound . Reaction conditions (e.g., polar aprotic solvents like DMF, temperatures <0°C for sensitive steps) critically affect stereochemical integrity and yield. For example, low temperatures minimize racemization during Fmoc introduction .

Q. How is the stereochemistry of this compound confirmed, and which analytical techniques are most reliable?

Stereochemical confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR analyze coupling constants (e.g., vicinal 3JHH^3J_{HH} for axial/equatorial protons) and NOE correlations to determine spatial arrangements .
  • X-ray crystallography : Provides definitive proof of absolute configuration, especially for novel derivatives .
  • Chiral HPLC : Resolves enantiomers to verify optical purity (>95% is typical for pharmaceutical intermediates) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at 2–8°C in sealed, light-resistant containers. Moisture-sensitive Fmoc groups require desiccants (e.g., silica gel) to prevent hydrolysis. Long-term stability (>6 months) is achievable under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Yield discrepancies often arise from:

  • Solvent polarity effects : Higher dilution in polar solvents (e.g., THF vs. DCM) reduces side reactions during ring functionalization.
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) may require adjustment for larger batches to maintain efficiency.
  • Process monitoring : Real-time analytics (e.g., in-line FTIR) identify intermediates and optimize reaction quenching . Systematic Design of Experiments (DoE) can isolate critical factors (e.g., temperature gradients, mixing rates) affecting reproducibility .

Q. What strategies optimize Fmoc deprotection without damaging the methoxy group?

Mild deprotection protocols include:

  • Piperidine/DMF (20% v/v) : Efficiently removes Fmoc at room temperature within 30 minutes, minimizing side reactions.
  • Alternative bases : DBU in DCM selectively cleaves Fmoc while preserving acid-sensitive methoxy groups.
  • Kinetic monitoring : TLC or LC-MS tracks depletion of the Fmoc group to avoid overexposure to basic conditions .

Q. How does the methoxy substituent influence binding affinity compared to fluoro or benzyl analogs?

The methoxy group enhances hydrogen-bonding potential with target proteins (e.g., proteases or GPCRs) compared to hydrophobic benzyl or electron-withdrawing fluoro groups. Comparative studies using:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized receptors.
  • Molecular docking : Predicts interactions (e.g., methoxy oxygen with catalytic serine in enzymes) . Methoxy derivatives often show improved solubility, balancing bioavailability and target engagement .

Q. How can researchers address aggregation issues during peptide coupling with this compound?

Aggregation is mitigated by:

  • Pseudoproline design : Incorporating the compound as a conformationally constrained residue reduces β-sheet formation.
  • Solvent optimization : Hexafluoroisopropanol (HFIP) disrupts hydrophobic interactions.
  • Ultrasound-assisted coupling : Enhances dispersion and reaction homogeneity .

Methodological Considerations

  • Data Contradiction Analysis : Compare HPLC retention times and NMR spectra across batches to identify impurities or stereochemical drift .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility of the methoxy and Fmoc groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.